2-Nitrocinnamyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol typically involves the condensation of 2-nitrobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the aldol condensation reaction, where 2-nitrobenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, amines in the presence of a base.
Major Products Formed:
Oxidation: 2-nitrobenzaldehyde, 2-nitrobenzoic acid.
Reduction: 2-aminophenylprop-2-en-1-ol.
Substitution: 2-halophenylprop-2-en-1-ol, 2-aminophenylprop-2-en-1-ol.
Scientific Research Applications
(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(2E)-3-(4-Nitrophenyl)prop-2-en-1-ol: Similar structure but with the nitro group at the para position.
(2E)-3-(2-Aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(2E)-3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and interaction with other molecules. The position of the nitro group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2 |
InChI Key |
JQDUHQARXQIRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.